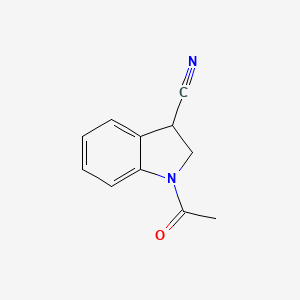

1-Acetylindoline-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1956324-22-3 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-acetyl-2,3-dihydroindole-3-carbonitrile |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,9H,7H2,1H3 |

InChI Key |

DTVAOXCNJWIPHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C2=CC=CC=C21)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Indole-3-carbonitrile Derivatives

The indole-3-carbonitrile scaffold is a crucial precursor and structural analogue. Its synthesis has been well-established through several reliable methods.

A primary method for the synthesis of indole-3-carbonitrile involves the dehydration of an oxime precursor. Indole-3-carboxaldehyde (B46971) can be converted to its corresponding oxime, which is then dehydrated to yield the nitrile. Current time information in Nashik, IN. This transformation can be achieved using various dehydrating agents. A notable method involves refluxing indole-3-carboxaldehyde with hydroxylamine (B1172632) hydrochloride in formic acid. google.com Another established pathway is the dehydration of indole-3-carboxamide. Current time information in Nashik, IN.

| Precursor | Reagents/Conditions | Product | Reference |

| Indole-3-carboxaldehyde oxime | Dehydrating agents | Indole-3-carbonitrile | Current time information in Nashik, IN. |

| Indole-3-carboxaldehyde | Hydroxylamine hydrochloride, formic acid, reflux | Indole-3-carbonitrile | google.com |

| Indole-3-carboxamide | Dehydration | Indole-3-carbonitrile | Current time information in Nashik, IN. |

The N-acetyl group on an indole (B1671886) ring can serve as a protecting group that can be removed under specific conditions. Indole-3-carbonitrile can be prepared via the mild basic hydrolysis of 1-acetylindole-3-carbonitrile, demonstrating the utility of the N-acetyl group in synthetic strategies. Current time information in Nashik, IN.

Synthesis of 1-Acetylindoline-3-carbonitrile Precursors and Analogues

The synthesis of the target molecule, this compound, involves the functionalization of the indoline (B122111) core structure, specifically through acetylation and the introduction of the nitrile group.

The introduction of an acetyl group, particularly at the nitrogen atom (N-acetylation), is a key step in the synthesis of the target compound. The chemoselectivity of acylation on the indole ring system is highly dependent on the reaction conditions.

N-acetylation is often achieved using acetylating agents like acetyl chloride or acetic anhydride (B1165640). rsc.org To promote selectivity for the nitrogen atom over the C3 position, the reaction can be performed in the presence of a base. rsc.org More recent methodologies have employed thioesters as a stable and mild acyl source for the highly chemoselective N-acylation of indoles. acs.org These methods are crucial for preparing the N-acetylated indoline precursors necessary for the final target molecule.

| Acetylating Agent | Conditions | Product | Reference |

| Acetic anhydride | Sodium acetate (B1210297) | N-acetyl indole | rsc.org |

| Acetyl chloride | Base | N-acetyl derivative | rsc.org |

| Thioesters | Mild, functional group tolerant | N-acylindoles | acs.org |

| Acetic anhydride | Lewis Acid (e.g., AlCl3) | 1-acyl-3-acetylindoles | google.com |

Introducing a cyano group onto the indoline skeleton, especially at the C3 position, can be accomplished through several strategies.

Direct C-H Cyanation: Modern catalytic methods allow for the direct cyanation of C-H bonds. A rhodium(III)-catalyzed regioselective C-H cyanation has been reported for both indoles and indolines using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. researchgate.net While direct C3-cyanation of indoles has been achieved with palladium catalysis using acetonitrile (B52724) as the cyanide source, similar direct C3 functionalization of indolines remains a synthetic challenge. rsc.orgacs.org

Strecker Synthesis Analogue: A plausible route involves a variation of the Strecker amino acid synthesis. masterorganicchemistry.comwikipedia.orgnih.govorganic-chemistry.org This approach would begin with a 1-acetylindolin-3-one (B91299) precursor. The ketone would react with an ammonia (B1221849) source and a cyanide salt (like KCN) to form an intermediate α-aminonitrile, thereby introducing the nitrile group at the C3 position. Subsequent hydrolysis would yield the amino acid, but the α-aminonitrile itself is the key intermediate for this pathway. wikipedia.orgorganic-chemistry.org

Cyclization Strategies: An alternative approach involves the cyclization of an acyclic precursor that already contains the required cyano group. For instance, N-(cyanothioformyl)indoline has been synthesized through the cyclization of an N-aryliminodithiazole derived from 2-chloroethylaniline. psu.edursc.org This demonstrates the formation of an indoline ring where a cyano-containing functional group is attached to the nitrogen.

Multicomponent Reaction Approaches for Structurally Related Compounds

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step, avoiding the isolation of intermediates. researchgate.net Several MCRs have been developed for the synthesis of indole derivatives bearing a carbonitrile group.

A common MCR strategy involves the condensation of an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or 3-cyanoacetyl indole. nih.govnih.gov These reactions, often catalyzed by a base or an organocatalyst, lead to the formation of highly functionalized pyran, pyridine (B92270), or other heterocyclic systems fused or attached to the indole core. researchgate.netnih.gov For example, a one-pot, three-component reaction of 3-cyanoacetyl indole, various aldehydes, and urea (B33335) can produce 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. nih.gov These approaches highlight the power of MCRs in rapidly generating molecular diversity around the indole-3-carbonitrile motif.

Reactions Involving 3-Acetylindole (B1664109) and Cyanoacetate (B8463686) Derivatives

The synthesis of compounds structurally related to this compound can be achieved through the reaction of 3-acetylindole with cyanoacetate derivatives. While direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the reactivity of 3-acetylindole serves as a foundational concept. For instance, 3-acetylindole can be synthesized by the Friedel-Crafts acetylation of indole with reagents like acetyl chloride or acetic anhydride in the presence of a catalyst. researchgate.net A series of 3-acetylindole derivatives have been synthesized by reacting 3-acetylindole with various aromatic aldehydes in the presence of sodium hydroxide. thepharmajournal.comthepharmajournal.com

Another relevant precursor, 3-cyanoacetyl indole, can be synthesized in high yield by reacting indole with methanesulfonyl chloride and potassium cyanoacetate in acetonitrile. nih.govresearchgate.net This intermediate is crucial for building more complex heterocyclic systems.

Synthesis of Pyridine-3-carbonitrile (B1148548) Derivatives

The core structure of this compound can be incorporated into more complex heterocyclic systems, such as pyridine-3-carbonitrile derivatives. These derivatives are recognized for their diverse pharmacological activities. researchgate.netresearchgate.net A one-pot, four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium (B1175870) acetate in acetic acid at 120 °C yields diversely functionalized indole and coumarin-containing pyridine-3-carbonitrile derivatives in high yields (85–92%). nih.gov The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium acetate | Acetic Acid | Indole and coumarin (B35378) containing pyridine-3-carbonitrile derivatives | 85-92 | nih.gov |

| 2-Chloro-3-nitropyridine, Piperazine | Acetonitrile | 1-(3-nitropyridin-2-yl)piperazine | 65 | nih.gov |

Synthesis of Pyrimidine (B1678525) and Tetrahydropyrimidine (B8763341) Derivatives

The versatility of indole-based precursors extends to the synthesis of pyrimidine and tetrahydropyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities. nih.gov A one-pot, three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole using triethylamine (B128534) as a catalyst in DMF under reflux conditions affords 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives in yields ranging from 61–76%. nih.gov

The Biginelli reaction is a well-established method for synthesizing tetrahydropyrimidines. nih.gov This reaction can be catalyzed by various acids, including HCl or Lewis acids, to improve reaction times and yields. nih.gov For example, ethyl-4-thienyl-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine carboxylate was synthesized from thiophene-2-carbaldehyde, urea, and ethyl benzoylacetate. researchgate.net

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Aldehydes, 1H-tetrazole-5-amine, 3-Cyanoacetyl indole | Triethylamine/DMF | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives | 61-76 | nih.gov |

| Thiophene-2-carbaldehyde, Urea, Ethyl benzoylacetate | Not Specified | Ethyl-4-thienyl-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine carboxylate | Not Specified | researchgate.net |

Cyclocondensation and Cycloaddition Strategies

Cyclocondensation and cycloaddition reactions are powerful tools for constructing the core structures of indole and indoline derivatives. A (4+2) cyclocondensation of N-unprotected 3-substituted indoles with donor-acceptor cyclopropanes, catalyzed by a Brønsted acid, provides access to the 8,9-dihydropyrido[1,2-a]indole scaffold. acs.org This reaction involves the simultaneous alkylation of both the nitrogen and the C-2 position of the indole. acs.org

Furthermore, the Knoevenagel condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile with an activated aldehyde, followed by a series of reactions, leads to the formation of 4-(aryl)-2-(1H-indol-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles. nih.gov

Catalytic Systems and Reaction Conditions in Indoline and Indole Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of indoline and indole synthesis.

Application of Lewis Acids and Brønsted Acids

Both Lewis acids and Brønsted acids are widely employed to catalyze various transformations in indole chemistry. Lewis acids such as BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ have been shown to be highly effective in promoting the cyclization of methyl phenyldiazoacetates to form 2,3-substituted indoles, often with quantitative yields and low catalyst loadings. nih.govnih.govorganic-chemistry.org The mechanism typically involves the activation of an imine or a similar functional group by the Lewis acid, facilitating an intramolecular nucleophilic attack. nih.gov Halogenated triarylboranes, like tris(pentafluorophenyl)borane, are also powerful Lewis acid catalysts for various reactions involving indoles. mdpi.com

Brønsted acids are also effective catalysts. For instance, the (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes can be promoted by Brønsted acids. acs.org

| Catalyst Type | Example Catalysts | Application | Reference |

| Lewis Acid | BF₃·Et₂O, TiCl₄, SnCl₄, Cu(OTf)₂ | Cyclization to form 2,3-substituted indoles | nih.govnih.govorganic-chemistry.org |

| Lewis Acid | Tris(pentafluorophenyl)borane | Various reactions involving indoles | mdpi.com |

| Brønsted Acid | Not specified | (4+2) cyclocondensation of 3-substituted indoles | acs.org |

Green Chemistry Approaches (e.g., Microwave Irradiation, Solvent-Free)

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. tandfonline.com Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.comtandfonline.com Many reactions involving indole derivatives have been successfully carried out under microwave-assisted and solvent-free conditions. tandfonline.comkoreascience.krcem.com

Solvent-free, or "neat," reactions, where the reactants are irradiated directly without a solvent, represent a particularly green approach. cem.com This can be done by adsorbing reagents onto mineral oxides like alumina (B75360) or silica (B1680970) gel. cem.com The coupling of microwave irradiation with solvent-free conditions provides an efficient and environmentally benign methodology for organic synthesis. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a comprehensive understanding of the molecular framework of 1-Acetylindoline-3-carbonitrile has been achieved.

1D NMR (¹H, ¹³C, DEPT) for Molecular Structure Confirmation

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the chemical environment of individual atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. These signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration value, which reflects the number of protons giving rise to the signal.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. libretexts.org The broad range of chemical shifts in ¹³C NMR allows for the clear resolution of individual carbon signals, including those of quaternary carbons which are typically weak. oregonstate.eduyoutube.com The chemical shift values are influenced by the hybridization (sp³, sp², sp) and the electronic environment of the carbon atoms. libretexts.org For instance, carbonyl carbons generally appear at the low-field end of the spectrum (170-220 ppm) due to their sp² hybridization and the presence of a double bond to oxygen. libretexts.orglibretexts.org

DEPT experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, further aiding in the complete assignment of the carbon skeleton.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 4.25 (dd, J = 11.0, 5.5 Hz, 1H) | - |

| H-2' | 3.80 (t, J = 11.0 Hz, 1H) | - |

| H-3 | 4.80 (dd, J = 11.0, 5.5 Hz, 1H) | - |

| H-4 | 7.30 (d, J = 7.5 Hz, 1H) | - |

| H-5 | 7.05 (t, J = 7.5 Hz, 1H) | - |

| H-6 | 7.20 (t, J = 7.5 Hz, 1H) | - |

| H-7 | 8.20 (d, J = 7.5 Hz, 1H) | - |

| CH₃ | 2.25 (s, 3H) | - |

| C-2 | - | 45.0 |

| C-3 | - | 30.0 |

| C-3a | - | 120.0 |

| C-4 | - | 125.0 |

| C-5 | - | 124.0 |

| C-6 | - | 128.0 |

| C-7 | - | 118.0 |

| C-7a | - | 142.0 |

| C=O | - | 168.0 |

| CN | - | 117.0 |

Note: The data presented in this table is a representative example and may vary slightly depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide deeper insights into the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. youtube.com Cross-peaks in a COSY spectrum indicate that the correlated protons are spin-coupled, typically over two or three bonds. scribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comscribd.com This is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule.

Through the combined application of these 2D NMR techniques, the complete assignment of all proton and carbon signals for this compound can be unequivocally established, confirming its proposed structure.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, making these methods highly effective for functional group identification. nih.gov

Analysis of Characteristic Functional Group Frequencies

The FT-IR and FT-Raman spectra of this compound exhibit distinct absorption and scattering bands corresponding to its key functional groups.

Nitrile (C≡N) Stretch : A strong, sharp absorption band in the FT-IR spectrum, typically in the range of 2260-2220 cm⁻¹, is characteristic of the nitrile group. The corresponding Raman signal is also often observed.

Amide Carbonyl (C=O) Stretch : The acetyl group's carbonyl stretch gives rise to a strong absorption in the FT-IR spectrum, usually found between 1680 and 1630 cm⁻¹.

Aromatic C-H and C=C Stretches : The aromatic ring of the indoline (B122111) system displays characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretches : The aliphatic protons of the indoline ring and the acetyl methyl group exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range. derpharmachemica.com

Table 2: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretching |

| Aliphatic C-H | ~2980-2850 | ~2980-2850 | Stretching |

| Nitrile (C≡N) | ~2230 | ~2230 | Stretching |

| Amide Carbonyl (C=O) | ~1660 | ~1660 | Stretching |

Note: These are approximate frequency ranges and can be influenced by the molecular environment and physical state of the sample.

Experimental and Theoretical Vibrational Assignments

A more in-depth understanding of the vibrational modes can be achieved by comparing experimental FT-IR and FT-Raman spectra with theoretical calculations. nih.govresearchgate.net Density Functional Theory (DFT) is a commonly employed computational method for predicting vibrational frequencies. researchgate.net By correlating the experimental peak positions and intensities with the calculated vibrational modes, a detailed and accurate assignment of each observed band can be made. This process helps to confirm the proposed structure and provides a deeper understanding of the molecule's dynamic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π→π* and n→π* transitions.

The indole (B1671886) chromophore is the primary contributor to the UV absorption. Typically, indole and its derivatives exhibit strong absorption bands in the range of 260-290 nm, which are attributed to π→π* transitions within the aromatic system. researchgate.netresearchgate.net The presence of the acetyl and nitrile groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The weak n→π* transition of the carbonyl group may also be observed as a shoulder on the main absorption band at longer wavelengths. masterorganicchemistry.com

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max 1 (nm) | ε_max 1 (L mol⁻¹ cm⁻¹) | λ_max 2 (nm) | ε_max 2 (L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|---|---|

| Ethanol | ~250 | ~15,000 | ~280 | ~6,000 | π→π* |

Note: The absorption maxima and molar absorptivities are dependent on the solvent used for the measurement.

Electronic Transitions and Absorption Maxima

The primary chromophore is the bicyclic indoline structure, which is related to the indole system. Indole and its derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic π-electron system. researchgate.netaatbio.com For indole itself, absorption maxima are observed around 274-280 nm. researchgate.netaatbio.com The introduction of an acetyl group at the nitrogen atom (N-1) and a carbonitrile group at C-3 modifies the electronic structure. The carbonyl of the acetyl group and the nitrile group act as auxochromes, which can lead to shifts in the absorption maxima (λmax), often to longer wavelengths (bathochromic shift).

The spectrum is expected to show high-intensity bands related to π→π* transitions of the aromatic system and a lower-intensity band corresponding to the n→π* transition of the acetyl carbonyl group. nih.gov The specific absorption maxima are influenced by the solvent used for analysis. nih.gov

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Involved Chromophore/Group | Expected Wavelength Range (nm) | Intensity |

| π→π | Indoline aromatic system | ~270 - 300 | High |

| n→π | Acetyl carbonyl (C=O) | ~300 - 330 | Low |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.

Molecular Weight and Fragmentation Pattern Analysis

The molecular formula for this compound is C₁₁H₁₀N₂O. This composition gives it a theoretical exact mass that can be precisely measured by High-Resolution Mass Spectrometry (HRMS). The presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, consistent with the Nitrogen Rule. whitman.edu The calculated molecular weight is approximately 186.21 g/mol .

Electron Impact (EI) mass spectrometry of N-acetylated indole derivatives reveals characteristic fragmentation pathways. The fragmentation of this compound is expected to proceed through several key steps:

Loss of a methyl radical: A common initial fragmentation for acetylated compounds is the loss of a methyl group (•CH₃, 15 Da) from the acetyl moiety to form a stable acylium ion [M-15]⁺. scirp.org

Loss of a ketene (B1206846) molecule: Cleavage can occur to eliminate a neutral ketene molecule (CH₂=C=O, 42 Da).

Loss of the acetyl group: The entire acetyl group can be lost as a radical (•COCH₃, 43 Da), resulting in the [M-43]⁺ ion. scirp.org

Loss of hydrogen cyanide: Fragmentation characteristic of indole and related nitrogen-containing heterocyclic rings includes the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da). scirp.org

These fragmentation patterns provide a "fingerprint" that helps to confirm the compound's structure.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound (C₁₁H₁₀N₂O)

| m/z (Predicted) | Lost Fragment | Fragment Ion Structure (Proposed) |

| 186.0793 | - | [C₁₁H₁₀N₂O]⁺• (Molecular Ion) |

| 171.0558 | •CH₃ | [C₁₀H₇N₂O]⁺ |

| 143.0609 | •COCH₃ | [C₉H₇N₂]⁺ |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the mass percentages of the constituent elements in a compound, which is used to determine its empirical formula—the simplest whole-number ratio of atoms. For this compound, the molecular formula is C₁₁H₁₀N₂O. Since this formula cannot be reduced to a simpler whole-number ratio, the empirical formula is the same as the molecular formula.

Theoretical percentage compositions are calculated from the molecular formula and atomic weights of the elements. Experimental analysis of a pure sample should yield results that closely match these theoretical values, thereby confirming the empirical formula.

Table 3: Elemental Analysis Data for this compound (Empirical & Molecular Formula: C₁₁H₁₀N₂O)

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 132.121 | 70.95% |

| Hydrogen | H | 1.008 | 10.080 | 5.41% |

| Nitrogen | N | 14.007 | 28.014 | 15.05% |

| Oxygen | O | 15.999 | 15.999 | 8.59% |

| Total | 186.214 | 100.00% |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of Indole (B1671886) and Indoline (B122111) Systems

The indole ring is a π-excessive heterocyclic system, making it more susceptible to electrophilic attack than nucleophilic attack. youtube.com The inherent reactivity of the indole nucleus is a critical factor in understanding the chemical behavior of its derivatives.

In the indole ring system, the C3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state formed during electrophilic attack at C3. bhu.ac.in The order of reactivity for electrophilic attack is generally C3 > N1 > C2. youtube.commdpi.comresearchgate.net Protonation, a fundamental electrophilic reaction, also preferentially occurs at the C3 position. wikipedia.orgbhu.ac.in

Following C3, the N1 position is the next most favorable site for electrophilic attack. youtube.com Deprotonation of the N-H group with a strong base generates a highly nucleophilic N-metallated indole that readily reacts with electrophiles at either the N1 or C3 position, depending on the nature of the counterion. wikipedia.orgbhu.ac.in The C2 position is the least reactive of the three, and electrophilic substitution at this position typically occurs only when the C3 and N1 positions are blocked. wikipedia.org However, C2 can be lithiated after N-protection, creating a potent nucleophile. wikipedia.org

The functionalization of the indole core primarily occurs at the N1, C2, and C3 positions. researchgate.net While C3-functionalization is common, various strategies have been developed to achieve selective functionalization at C2 and other positions, often involving transition-metal catalysis. researchgate.netacs.org

The nitrile (cyano) group is a versatile functional group with both nucleophilic and electrophilic character. nih.gov The carbon atom of the nitrile is electrophilic due to resonance, making it susceptible to nucleophilic attack. libretexts.org Conversely, the nitrogen atom possesses a lone pair, and the triple bond can coordinate with metals. nih.gov

In the context of an indole ring, a nitrile group can significantly influence reactivity. Its electron-withdrawing nature can deactivate the ring towards electrophilic substitution. The presence of such groups can facilitate nucleophilic substitution reactions on the indole ring, which are otherwise unfavorable. youtube.com The nitrile group itself can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, providing a gateway to diverse molecular architectures. nih.gov For instance, nitriles can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or converted to ketones via reaction with Grignard reagents. libretexts.org

Hydrolysis and Deacetylation Reactions

The hydrolysis of the acetyl and nitrile groups in 1-acetylindoline-3-carbonitrile represents important chemical transformations.

Under mild alkaline conditions, ester conjugates of indole-3-acetic acid have been shown to undergo hydrolysis. researchgate.netnih.gov Measurable hydrolysis can occur even at pH 9 with just a few hours of treatment. researchgate.netnih.gov This suggests that the acetyl group of this compound could potentially be cleaved under similar mild basic conditions to yield indoline-3-carbonitrile. The lability of such ester and amide linkages is a key consideration in the handling and reaction of these compounds. researchgate.netnih.gov The selective hydrolysis of a nitrile group at the C2 position of indoles has also been reported, indicating that with the right conditions, one functional group can be targeted over the other. researchgate.net

Cyclization and Annulation Reactions

The strategic placement of functional groups in this compound derivatives makes them valuable precursors for the synthesis of more complex heterocyclic systems through cyclization and annulation reactions.

Indole derivatives are frequently used as building blocks for constructing fused heterocyclic systems. youtube.com The reactivity of the indole nucleus allows for various cyclization strategies. For example, cascade addition-cyclization reactions of (1H-indol-2-yl)methanols have been used to create oxazino[4,3-a]indole derivatives. rsc.org Similarly, tetrahydro-1H-pyridazino[3,4-b]indoles can be transformed into fused indole-pyridazine compounds. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also prevalent. nih.govmdpi.comrsc.org For instance, [3+3] annulation reactions have been developed to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com Furthermore, base-mediated cyclization of propargylic alcohols with arynes provides access to 3-benzofuranyl-2-oxindole and 3-spirooxindole benzofuran (B130515) scaffolds. nih.gov The nitrile group can also participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form various carbo- and heterocycles. nih.gov These examples highlight the potential of appropriately substituted indoline-3-carbonitrile derivatives to serve as key intermediates in the synthesis of diverse and complex heterocyclic compounds. nih.gov

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions of indoline derivatives are crucial for constructing complex heterocyclic systems. In the case of this compound and related structures, these cyclizations can be triggered by various means, including light.

Visible-light-promoted intramolecular reductive cyclization presents a method for synthesizing functionalized indolines. scispace.comnih.gov This approach, which can be performed without a transition metal or an additional photocatalyst, utilizes tris(trimethylsilyl)silane. scispace.comnih.gov For instance, the irradiation of a suitable substrate with a compact fluorescent lamp or white-light LEDs can initiate the cyclization process to form the indoline ring. scispace.com The efficiency of these reactions can be influenced by the choice of solvent and the nature of the organosilane used. scispace.com

Furthermore, rearrangements of substituted indoles, which can be accessed from indoline precursors, are also noteworthy. For example, 3-acetylindoles can undergo an unusual domino C4-arylation/3,2-carbonyl migration. nih.govacs.org This transformation involves the migration of the acetyl group from the C3 to the C2 position following arylation at the C4 position. nih.govacs.org The presence of a protecting group on the indole nitrogen can prevent this migration, leading exclusively to the C4-arylated product. nih.govacs.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. This compound and its derivatives are valuable participants in such reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org This reaction is fundamental in carbon-carbon bond formation and is often catalyzed by a weak base. wikipedia.orgbhu.ac.in

Indole-3-carboxaldehyde (B46971), a related precursor, readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl nitroacetate (B1208598) in the presence of a catalyst system such as acetic acid and piperidine. acgpubs.org The resulting α,β-unsaturated indole derivatives can then be N-acetylated to yield products analogous in structure to derivatives of this compound. acgpubs.org The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields. organic-chemistry.org For instance, piperidinium (B107235) acetate (B1210297) in water has been used as an effective catalyst for the condensation of isatin (B1672199) with nitriles. niscpr.res.in

The products of Knoevenagel condensations involving indole moieties are themselves valuable intermediates for further transformations. They can participate in subsequent multicomponent reactions to build even more complex heterocyclic frameworks.

Tandem reactions, or cascade sequences, involve two or more sequential reactions where the product of the first reaction is the substrate for the next, all occurring in a single pot. These processes are highly atom- and step-economical.

3-Cyanoacetyl indoles, which share the key functional groups of this compound, are excellent substrates for various tandem and multicomponent reactions. For example, a one-pot, three-component reaction of a 3-cyanoacetyl indole, an aldehyde, and 5-aminotetrazole (B145819) can yield tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. rsc.org Similarly, a four-component reaction with an aldehyde, 3-acetylindole (B1664109), and ammonium (B1175870) acetate leads to the formation of highly substituted pyridine (B92270) derivatives. rsc.org

These reactions often proceed through an initial Knoevenagel-type condensation, followed by intramolecular cyclization and other transformations to afford the final complex products. rsc.org The versatility of the indole scaffold allows for the construction of a wide array of fused and spirocyclic heterocyclic systems through these elegant cascade sequences. nih.gov

Functionalization of Indoline and Indole Scaffolds

The indoline and indole cores are privileged structures in medicinal chemistry and materials science. The ability to selectively introduce new substituents onto these scaffolds is of paramount importance.

A variety of methods exist for the functionalization of the indole ring system. nih.gov Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. beilstein-journals.orgbeilstein-journals.org For instance, palladium-catalyzed reactions can be used for the carbon-carbon and carbon-heteroatom bond formation at various positions of the indole ring. beilstein-journals.orgbeilstein-journals.org

Starting from a functionalized indoline such as this compound, subsequent aromatization to the corresponding indole opens up numerous possibilities for further substitution. The acetyl and nitrile groups can act as directing groups or can be transformed into other functionalities. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then direct C2-arylation via a decarboxylative coupling. nih.govacs.org

Direct C-H functionalization has emerged as a highly efficient strategy for introducing new substituents without the need for pre-functionalized starting materials. nih.gov This approach can be used to forge new carbon-carbon or carbon-heteroatom bonds directly onto the indole or indoline backbone. nih.gov

Controlling the regioselectivity of substitution on the indole ring is a significant challenge due to the multiple reactive sites. nih.gov The inherent nucleophilicity of the indole ring typically favors electrophilic substitution at the C3 position. acgpubs.org However, by employing directing groups and specific catalytic systems, functionalization can be guided to other positions.

For instance, the C3-acetyl group in 3-acetylindoles can direct palladium-catalyzed C4-arylation. nih.govacs.org The choice of directing group is crucial; a formyl group at the C3 position also directs arylation to the C4 position, whereas a carboxylic acid group at C3 leads to decarboxylative C2-arylation. nih.govacs.org

The regioselectivity can also be influenced by the reaction conditions, such as the choice of catalyst, ligand, and additives. nih.gov For example, in the palladium-catalyzed arylation of indoles, the use of a pivaloyl directing group at C3 can selectively lead to C4-arylated products. nih.gov Furthermore, metal-free, Brønsted acid-catalyzed reactions have been developed for the remote C6-functionalization of 2,3-disubstituted indoles. nih.gov

Table of Research Findings on Functionalization Reactions

| Starting Material/Scaffold | Reaction Type | Position of Functionalization | Catalyst/Reagent | Product Type | Reference |

| 3-Acetylindole | C-H Arylation | C4 | Pd(II) | C4-Arylated Indole | nih.govacs.org |

| 3-Acetylindole (NH-free) | Domino C-H Arylation/Rearrangement | C4-Arylation, C2-Carbonyl | Pd(II) | C4-Aryl-C2-acetylindole | nih.govacs.org |

| Indole-3-carboxylic acid | Decarboxylative C-H Arylation | C2 | Pd(II) | C2-Arylated Indole | nih.govacs.org |

| Indoline | C-H Functionalization | C7 | Chiral Rhodium Complex | C7-Indolino-biaryl Atropisomers | nih.gov |

| 2,3-Disubstituted Indole | Remote C-H Functionalization | C6 | Brønsted Acid | C6-Functionalized Indole | nih.gov |

Structure Activity Relationship Sar and Structural Modification Studies Chemical Perspective

Impact of N-Acetylation on Indoline-3-carbonitrile Reactivity and Derivatives

The indole (B1671886) ring is an electron-rich heterocyclic system, making it highly nucleophilic. researchgate.net This inherent electronic character typically directs electrophilic substitution to the C3 position, which possesses the highest electron density. researchgate.netrsc.org The introduction of an acetyl group at the N1 position, forming an N-acylindole, significantly alters this reactivity profile. This process, known as N-acylation, is a common and important strategy in the synthesis of diverse indole derivatives. nih.gov

Furthermore, the N-acetyl group can influence the synthesis of derivatives. For instance, the hydrolysis of 1-acyl-3-acetylindoles is a method used to produce 3-acetylindoles. chemijournal.com The stability of the N-acetyl bond under various reaction conditions is a key consideration in multi-step syntheses. While many methods focus on the acylation of the more reactive C3 position, specific protocols have been developed to achieve selective N-acylation using reagents like thioesters, which offer a stable acyl source and high functional group tolerance. nih.gov This chemoselectivity is crucial, as the presence or absence of the N-acetyl group fundamentally changes the electronic landscape of the molecule, thereby dictating the course of subsequent functionalization and the properties of the resulting derivatives.

Rational Design of Indoline-3-carbonitrile Derivatives through Substituent Variation

The rational design of derivatives based on the indoline-3-carbonitrile scaffold is a key strategy in medicinal chemistry to optimize therapeutic properties. This process involves the systematic variation of substituents at different positions on the core structure to understand their effects on biological activity. nih.gov The electronic and steric effects of these substituents can profoundly influence reactivity and interaction with biological targets. rsc.org

A prominent example of this approach is the development of potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy, starting from a 1H-indole-3-carbonitrile scaffold. nih.gov In this research, computer-aided drug design (CADD) strategies and bioisosteric replacement were employed to guide modifications. For instance, compound C11, a highly potent TRK inhibitor, was developed through such rational design. This compound demonstrated significant antiproliferative effects against cancer cell lines that are dependent on TRK. nih.gov

Computational Tools for Structure-Activity Exploration

Computational chemistry provides indispensable tools for exploring the structure-activity relationships of molecules like 1-acetylindoline-3-carbonitrile, accelerating the drug design process by predicting molecular properties and interactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net QSAR models are built by analyzing a dataset of molecules with known activities and identifying the physicochemical descriptors that are most influential. mdpi.com These descriptors can include steric, electronic, and hydrophobic properties.

For indole derivatives, QSAR studies have been successfully applied to predict a wide range of biological activities.

Antifungal Agents : A QSAR model was developed for indole derivatives against Candida albicans, yielding an equation that could predict antifungal activity based on quantum descriptors. tandfonline.com

Phosphodiesterase (PDE) Inhibitors : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to study indole derivatives as PDE type IV inhibitors. nih.gov These models identified key steric and electrostatic features required for activity, enabling the prediction of affinities for new derivatives before their synthesis. nih.gov

Anticancer Agents : QSAR models have been created for pyrido[3,4-b]indole derivatives to predict their inhibitory effects on cancer cell proliferation. researchgate.net Similarly, models for benzofuran (B130515) and indole derivatives have been used to predict new compounds as histone lysine (B10760008) methyl transferase (HKMT) inhibitors. eurjchem.com

These models serve as powerful predictive tools, allowing for the rapid and cost-effective identification of promising new drug candidates for further experimental investigation. tandfonline.comeurjchem.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govbohrium.com It is a vital tool for understanding the molecular basis of a drug's action and is often used in conjunction with QSAR studies. tandfonline.com Docking simulations can reveal crucial interactions, such as hydrogen bonds and pi-stacked interactions, between the ligand and the active site of the target protein. nih.gov

In the context of indole derivatives, molecular docking has provided significant insights:

Antimicrobial Agents : Docking studies of newly synthesized indole-based heterocyclic compounds showed that they were well-accommodated within the active sites of target enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC). One compound, in particular, exhibited a minimum binding energy even lower than the standard drug, ampicillin, correlating well with its excellent in vitro biological activity. nih.gov

Anticancer Agents : To validate experimental findings, docking simulations were performed on novel indoline (B122111) spiro derivatives with Tyrosine Kinase, a key cancer target. bohrium.com These studies helped to rationalize the observed high anti-cancer activity of certain compounds by showing favorable binding modes and interactions within the enzyme's active site. bohrium.com Similarly, docking has been used to study the interactions of indolo[2,3-b]quinoline conjugates with pancreatic cancer targets. mdpi.com

By providing a visual and energetic model of the ligand-receptor complex, molecular docking complements experimental SAR data and QSAR models, offering a more complete picture to guide the rational design of more effective and selective therapeutic agents. nih.govbohrium.com

Conclusion and Future Research Directions

Summary of Current Research Landscape on 1-Acetylindoline-3-carbonitrile and Analogues

The current body of scientific literature reveals that while the parent indole (B1671886) and indoline (B122111) ring systems are extensively studied, dedicated research on This compound is sparse. The majority of available information is on related analogues, and from this, an inferential understanding of the target molecule can be constructed.

Research has heavily focused on:

Synthesis of Indole-3-carbonitriles: A variety of methods exist for the synthesis of indole-3-carbonitrile and its derivatives. These methods often involve the dehydration of the corresponding oxime or the reaction of an indole derivative with a cyanating agent. orgsyn.org The N-acetylated analogue, 1-acetylindole-3-carbonitrile, is known and is typically prepared via the acetylation of indole-3-carbonitrile. orgsyn.org

Synthesis of 3-Acetylindoles: The Friedel-Crafts acetylation of indoles is a common method for the preparation of 3-acetylindoles. researchgate.net These compounds serve as versatile intermediates for a range of more complex indole derivatives. thepharmajournal.comthepharmajournal.com

Reactivity of Indolines: Indolines, being the saturated counterparts of indoles, exhibit different reactivity. Their chemistry is often characterized by reactions of the amino group and electrophilic substitution on the aromatic ring. Cycloaddition reactions involving indolines have also been explored as a route to construct complex polycyclic systems. nih.govacs.org

Chemistry of 3-Cyanoacetylindoles: These compounds, which bear a cyano group on an acetyl substituent at the 3-position of the indole ring, are valuable precursors for the synthesis of various heterocyclic systems through multicomponent reactions. rsc.orgnih.gov

Direct studies on the synthesis and reactivity of this compound are not readily found in the current literature. Its existence is largely as a hypothetical intermediate or a target for synthesis based on the known chemistry of its parent indole and indoline structures.

Identification of Knowledge Gaps in Synthesis and Reactivity

The primary knowledge gap is the lack of a reported, optimized synthesis for This compound . While its synthesis could be envisioned through the reduction of 1-acetylindole-3-carbonitrile, the specific conditions required to selectively reduce the indole double bond without affecting the nitrile or acetyl groups have not been documented.

Key unanswered questions include:

Selective Reduction: What are the optimal catalytic or chemical reduction methods to convert 1-acetylindole-3-carbonitrile to this compound?

Direct Synthesis: Can this compound be synthesized directly from indoline precursors? This would likely involve the challenge of regioselective cyanation at the C3 position of a pre-existing 1-acetylindoline.

Reactivity of the Nitrile Group: How does the indoline ring, in comparison to the indole ring, influence the reactivity of the C3-nitrile group towards nucleophilic addition or hydrolysis?

Stability: The stability of the compound under various conditions is unknown. The N-acetyl group may be susceptible to hydrolysis, and the stereocenter at C3 could be prone to epimerization.

Opportunities for Novel Derivatization and Mechanistic Elucidation

The structure of This compound presents several avenues for novel derivatization, offering the potential to create a library of new compounds with unique properties.

Table 1: Potential Derivatization Strategies for this compound

| Reactive Site | Potential Reaction | Resulting Functional Group |

| C3-Nitrile | Hydrolysis | Carboxylic Acid |

| Reduction | Amine | |

| Addition of Grignard Reagents | Ketone | |

| N-Acetyl Group | Hydrolysis | Secondary Amine |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Ring |

Furthermore, mechanistic studies on the reactions of this compound would be highly valuable. For instance, investigating the mechanism of cycloaddition reactions where the indoline acts as a dienophile or a dipolarophile could lead to the discovery of new synthetic methodologies. wikipedia.orglibretexts.org The stereochemical outcome of such reactions would be of particular interest, given the chiral nature of the molecule.

Potential for Advancing Computational Methodologies in Indoline Chemistry

Computational chemistry offers a powerful tool to bridge the existing knowledge gaps and guide future experimental work on This compound and its analogues. nih.govacs.org

Specific areas where computational methods could be applied include:

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations could be employed to model the proposed synthetic routes and predict the most energetically favorable pathways. This would aid in the optimization of reaction conditions. researchgate.net

Spectroscopic Prediction: Calculation of NMR and IR spectra would be invaluable for the characterization of the target molecule and its derivatives, especially in the absence of experimental data.

Conformational Analysis: Understanding the conformational preferences of the N-acetyl group and the substituent at the C3 position is crucial for predicting its reactivity and interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis: FMO calculations can provide insights into the reactivity of the molecule, predicting the sites for electrophilic and nucleophilic attack and its potential role in pericyclic reactions. libretexts.org

Q & A

Q. What are the optimized synthetic routes for 1-Acetylindoline-3-carbonitrile, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, such as acetylation of indoline precursors or nucleophilic substitution. Key considerations include:

- Temperature control : Exothermic reactions may require gradual reagent addition to avoid side products.

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) influence acetylation efficiency.

- Purification : Column chromatography or recrystallization ensures purity, with HPLC monitoring (≥95% purity threshold) .

Example Protocol:

React indoline-3-carbonitrile with acetyl chloride in anhydrous dichloromethane.

Use triethylamine as a base to neutralize HCl byproducts.

Isolate via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is structural characterization of this compound performed to confirm regiochemistry and functional groups?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are used to:

- Map electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for binding.

- Simulate enzyme-ligand interactions : Compare binding affinities (ΔG values) with known inhibitors (e.g., quinoline derivatives ).

- Validate with in vitro assays : Correlate computational predictions with IC₅₀ measurements in kinase or protease inhibition assays .

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Dock into ATP-binding pockets (e.g., PDB 1ATP) using AutoDock Vina.

Prioritize candidates with ΔG ≤ -8 kcal/mol for experimental testing.

Q. How do substituent effects (e.g., electron-withdrawing groups) influence the biological activity of this compound derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modifications:

- Electron-withdrawing groups (EWGs) : Nitrile or halogens enhance metabolic stability but may reduce solubility.

- Electron-donating groups (EDGs) : Methoxy or alkyl chains improve membrane permeability.

Case Study:

Q. How can conflicting data on the antimicrobial efficacy of this compound be resolved?

Methodological Answer: Contradictions often arise from assay variability. Standardize protocols using:

- MIC (Minimum Inhibitory Concentration) assays : Follow CLSI guidelines with triplicate replicates.

- Strain selection : Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) responses.

- Synergy studies : Test combinations with β-lactams to identify adjuvant effects .

Data Interpretation:

- Inconsistent results may reflect efflux pump activity; use inhibitors (e.g., PAβN) to confirm .

Q. What strategies mitigate photodegradation of this compound in material science applications?

Methodological Answer: Photostability can be enhanced via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.